4-(3-Methylphenoxy)aniline
Overview
Description
“4-(3-Methylphenoxy)aniline” is an organic compound with the molecular weight of 229.28 . It is a solid substance and its IUPAC name is 4-(3-methoxy-4-methylphenoxy)aniline . The InChI code for this compound is 1S/C14H15NO2/c1-10-3-6-13(9-14(10)16-2)17-12-7-4-11(15)5-8-12/h3-9H,15H2,1-2H3 .
Molecular Structure Analysis
The molecular formula of “4-(3-Methylphenoxy)aniline” is C14H15NO2 . It has an average mass of 215.248 Da and a monoisotopic mass of 215.094635 Da . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .
Physical And Chemical Properties Analysis
“4-(3-Methylphenoxy)aniline” is a solid substance . It has a density of 1.2±0.1 g/cm3 . The compound has a boiling point of 358.2±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The compound has a molar refractivity of 63.6±0.3 cm3 .
Scientific Research Applications
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- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results : The use of m-aryloxy phenols in these applications has been found to enhance the thermal stability and flame resistance of the materials .
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- Application : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
- Methods : The team synthesized N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide by condensing the 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt) .
- Results : The synthesized compound could potentially have anti-tumor and anti-inflammatory effects .
- Field : Material Science
- Application : 4-(3-Methoxy-4-methylphenoxy)aniline is a compound that could potentially be used in the production of various materials .
- Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The specific results or outcomes obtained from the use of this compound are not provided in the source .
Safety And Hazards
“4-(3-Methylphenoxy)aniline” is considered hazardous. It is toxic if swallowed, in contact with skin or if inhaled . It may cause an allergic skin reaction and serious eye damage . It is suspected of causing genetic defects and cancer . It causes damage to organs (Blood) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
4-(3-methylphenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVLOVTVJKXIGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205268 | |
Record name | Benzenamine, 4-(3-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenoxy)aniline | |
CAS RN |
56705-84-1 | |
Record name | 4-(3-Methylphenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56705-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(3-methylphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056705841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(3-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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